3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate
Description
3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate is a complex organic compound with the molecular formula C11H10ClN5O6 . This compound is part of the imidazo[1,2-b][1,2,4]triazole family, known for their diverse applications in various fields of science and industry.
Properties
IUPAC Name |
3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2.ClHO4/c1-14-7-12-15-6-10(13-11(14)15)8-2-4-9(5-3-8)16(17)18;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVDKPREUORBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CNN2C1=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate involves multiple steps. One common method includes the reaction of 4-nitroaniline with methyl isocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other members of the imidazo[1,2-b][1,2,4]triazole family, such as 3-methyl-5-phenyl-1H-imidazo[1,2-b][1,2,4]triazole. Compared to these compounds, 3-methyl-5-(4-nitrophenyl)-1H-imidazo[1,2-b][1,2,4]triazol-3-ium;perchlorate has unique properties due to the presence of the nitro group, which can influence its reactivity and applications .
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